molecular formula C13H10F3N3O2 B4425164 N-cyclopropyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

N-cyclopropyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No. B4425164
M. Wt: 297.23 g/mol
InChI Key: ACCYVOUZQDRZKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are important for immune function. CP-690,550 has been shown to be effective in the treatment of several autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

N-cyclopropyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide inhibits JAK3, which is a key component of the signaling pathways for several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound prevents the activation of downstream signaling pathways, leading to a reduction in cytokine production and immune cell activation.
Biochemical and Physiological Effects
This compound has been shown to reduce inflammation and prevent joint damage in rheumatoid arthritis patients. It has also been shown to be effective in treating psoriasis and inflammatory bowel disease. This compound has been shown to reduce the number of T cells and B cells in the blood, as well as reduce the production of cytokines such as IL-2, IL-4, and interferon-gamma.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for JAK3 and has been shown to be effective in reducing cytokine production and immune cell activation. However, this compound also has some limitations. It has been shown to have off-target effects on other JAK family members, including JAK1 and JAK2. In addition, this compound has a short half-life in the body, which may limit its effectiveness in treating chronic autoimmune diseases.

Future Directions

There are several potential future directions for research on N-cyclopropyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide. One area of research is the development of more selective JAK3 inhibitors that do not have off-target effects on other JAK family members. Another area of research is the development of longer-acting formulations of this compound that can be used to treat chronic autoimmune diseases. Finally, there is a need for further research on the safety and efficacy of this compound in different patient populations, including children and pregnant women.

Scientific Research Applications

N-cyclopropyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in autoimmune diseases. It has been shown to be effective in reducing inflammation and preventing joint damage in rheumatoid arthritis patients. In addition, this compound has been shown to be effective in treating psoriasis and inflammatory bowel disease.

properties

IUPAC Name

N-cyclopropyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c14-13(15,16)8-3-1-7(2-4-8)10-18-12(21-19-10)11(20)17-9-5-6-9/h1-4,9H,5-6H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCYVOUZQDRZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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